molecular formula C20H14S2Si B3251180 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene CAS No. 207742-47-0

7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene

Cat. No.: B3251180
CAS No.: 207742-47-0
M. Wt: 346.5 g/mol
InChI Key: GLBNWAANBUVBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene is a unique organosilicon compound that features a silicon atom integrated into a polycyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene typically involves the reaction of diphenylsilane with sulfur-containing reagents under controlled conditions. One common method includes the use of a cyclization reaction where diphenylsilane reacts with sulfur to form the desired polycyclic structure .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows laboratory-scale procedures with potential scaling up involving similar reaction conditions but optimized for larger quantities. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating its incorporation into larger molecular structures. The pathways involved often include cyclization and substitution reactions that lead to the formation of stable polycyclic compounds .

Comparison with Similar Compounds

  • 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[b]pentalene
  • 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[c]pentalene

Comparison: Compared to its analogs, 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene is unique due to its specific polycyclic structure that includes a silicon atom. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable in various applications .

Properties

IUPAC Name

7,7-diphenyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14S2Si/c1-3-7-15(8-4-1)23(16-9-5-2-6-10-16)17-11-13-21-19(17)20-18(23)12-14-22-20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBNWAANBUVBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]2(C3=C(C4=C2C=CS4)SC=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14S2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene
Reactant of Route 2
7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene
Reactant of Route 3
7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene
Reactant of Route 4
7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene
Reactant of Route 5
7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene
Reactant of Route 6
7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.